![molecular formula C62H111N11O15S B13851282 [1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporin A Sulfate is a cyclic undecapeptide with a variety of biological activities, including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is a powerful immunosuppressant approved for use in organ transplantation to prevent graft rejection in kidney, liver, heart, lung, and combined heart-lung transplants . Discovered in 1970 by Borel and Stahelin, Cyclosporin A Sulfate is derived from the fungus Tolypocladium inflatum .
准备方法
Synthetic Routes and Reaction Conditions: Cyclosporin A Sulfate is synthesized through a complex process involving multiple steps. The synthesis begins with the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, which is a novel amino acid crucial for the pharmacological activity of Cyclosporin A .
Industrial Production Methods: Industrial production of Cyclosporin A Sulfate is typically achieved through submerged fermentation using fungi of the genus Tolypocladium . The fermentation process is optimized to enhance the yield of Cyclosporin A, which is then extracted and purified for medical use .
化学反应分析
Types of Reactions: Cyclosporin A Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Cyclosporin A Sulfate include zinc sulfate, acetonitrile, methanol, and acetone . These reagents are used under specific conditions to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cyclosporin A Sulfate include various analogues with modified pharmacological properties . These analogues are studied for their potential use in different medical applications.
科学研究应用
Cyclosporin A Sulfate has a wide range of scientific research applications. It is primarily used as an immunosuppressive agent in organ transplantation to prevent graft rejection . Additionally, it has applications in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis . Cyclosporin A Sulfate is also being explored for its potential use in cancer treatment due to its immunomodulatory properties . Furthermore, it has antiviral properties and is being investigated for its potential use in treating viral infections such as COVID-19 .
作用机制
Cyclosporin A Sulfate exerts its effects by inhibiting the activation of T cells . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of nuclear factor of activated T cells (NF-AT), preventing the transcription of interleukin-2 and other cytokines . This inhibition of T cell activation is crucial for its immunosuppressive effects .
相似化合物的比较
Cyclosporin A Sulfate is unique due to its selective immunosuppressive action and its ability to inhibit T cell activation . Similar compounds include tacrolimus, sirolimus, and everolimus, which are also used as immunosuppressants . Cyclosporin A Sulfate has distinct advantages, such as minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . This selectivity makes it a preferred choice for preventing graft rejection in organ transplantation .
属性
分子式 |
C62H111N11O15S |
|---|---|
分子量 |
1282.7 g/mol |
IUPAC 名称 |
[1-[5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
InChI |
InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87) |
InChI 键 |
CQDXGGWUGMQJHS-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
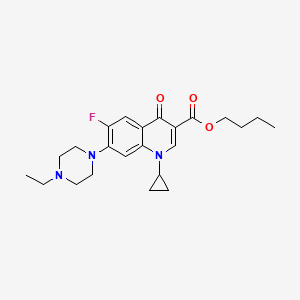
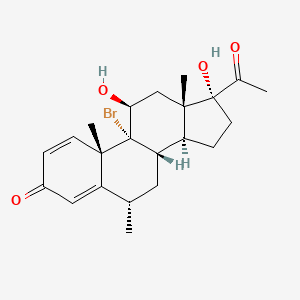
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
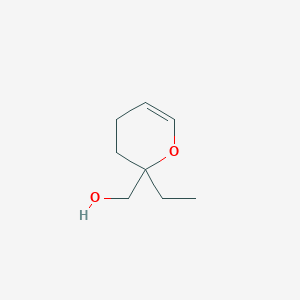
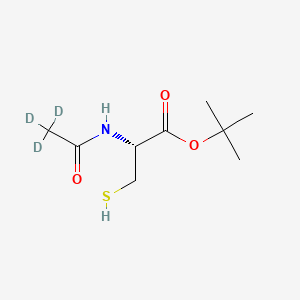
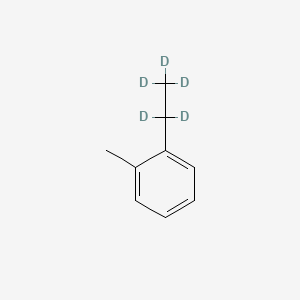

![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
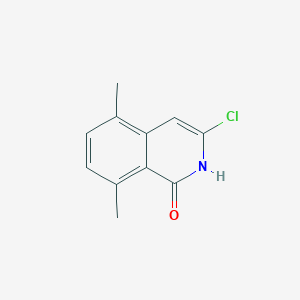
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
